4-({2-[4-Cyano-3-(methylsulfanyl)-5-isothiazolyl]vinyl}amino)benzenecarboxylic acid
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Overview
Description
“4-({2-[4-Cyano-3-(methylsulfanyl)-5-isothiazolyl]vinyl}amino)benzenecarboxylic acid” is a chemical compound with the CAS Number: 338751-12-5 . It has a molecular weight of 318.4 .
Molecular Structure Analysis
The molecular formula of this compound is C14H11N3O2S2 . Its average mass is 317.386 Da and its monoisotopic mass is 317.029266 Da .Scientific Research Applications
- Application : Researchers have explored the preparation methods of N-aryl and/or N-heteryl cyanoacetamides. These compounds can react with common bidentate reagents to form diverse heterocyclic compounds. Additionally, their biological activities have drawn attention in recent years .
- Optoelectronic Properties : Theoretical studies using quantum mechanical methods (RHF and DFT) have investigated its structural, optoelectronic, and thermodynamic properties. Understanding these properties aids in optimizing its performance in solar cells .
Cyanoacetylation of Amines
Dye Sensitized Solar Cells (DSSCs)
Safety and Hazards
For safety and hazards information, it’s best to refer to the Material Safety Data Sheet (MSDS) of the compound . The MSDS contains information about the potential hazards of the compound, including health, fire, reactivity, and environmental hazards, as well as recommendations for safe handling and storage.
properties
IUPAC Name |
4-[[(E)-2-(4-cyano-3-methylsulfanyl-1,2-thiazol-5-yl)ethenyl]amino]benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N3O2S2/c1-20-13-11(8-15)12(21-17-13)6-7-16-10-4-2-9(3-5-10)14(18)19/h2-7,16H,1H3,(H,18,19)/b7-6+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RTUHRLPKTRDLJO-VOTSOKGWSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NSC(=C1C#N)C=CNC2=CC=C(C=C2)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CSC1=NSC(=C1C#N)/C=C/NC2=CC=C(C=C2)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N3O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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